![molecular formula C24H33N3O2 B5302374 N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5302374.png)
N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide
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Overview
Description
N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as FMe-3-CAM and is synthesized using a specific method that involves a series of chemical reactions. In
Mechanism of Action
FMe-3-CAM binds to sigma-1 receptors and modulates their activity, leading to changes in cellular signaling pathways. This compound has been shown to increase the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate. FMe-3-CAM also modulates the activity of ion channels, leading to changes in neuronal excitability.
Biochemical and Physiological Effects:
FMe-3-CAM has been shown to have several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, leading to changes in synaptic transmission. FMe-3-CAM also modulates the activity of ion channels, leading to changes in neuronal excitability. Additionally, FMe-3-CAM has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
FMe-3-CAM has several advantages for lab experiments. It is a highly selective tool compound that can be used to study the role of sigma-1 receptors in various physiological and behavioral processes. FMe-3-CAM is also stable and can be easily synthesized in large quantities. However, FMe-3-CAM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, FMe-3-CAM has a short half-life, which can limit its use in long-term studies.
Future Directions
There are several future directions for the study of FMe-3-CAM. One potential direction is to investigate its role in the regulation of neuroinflammation. FMe-3-CAM has been shown to have anti-inflammatory effects, and further research could explore its potential as a therapeutic agent for neuroinflammatory diseases. Another potential direction is to investigate its role in the modulation of synaptic plasticity. FMe-3-CAM has been shown to increase the release of neurotransmitters, and further research could explore its potential as a tool compound for the study of synaptic plasticity. Finally, FMe-3-CAM could be used in the development of novel therapeutic agents for neurological and psychiatric disorders. Its high affinity for sigma-1 receptors makes it a promising candidate for drug development.
In conclusion, FMe-3-CAM is a highly selective tool compound that has potential applications in medical research. Its synthesis method is complex, but it has several advantages for lab experiments. FMe-3-CAM has been shown to have several biochemical and physiological effects and has potential as a therapeutic agent for neurological and psychiatric disorders. Future research could explore its role in the regulation of neuroinflammation, synaptic plasticity, and drug development.
Synthesis Methods
FMe-3-CAM is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2-furylacetaldehyde with 1-phenylethylpiperidine to form the intermediate compound, which is then reacted with phosgene and ammonia to form FMe-3-CAM. This method is complex and requires careful handling of the reagents to ensure the purity and yield of the final product.
Scientific Research Applications
FMe-3-CAM has potential applications in medical research, specifically in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in the regulation of various physiological and behavioral processes. FMe-3-CAM has been used as a tool compound to study the role of sigma-1 receptors in the modulation of ion channels, neurotransmitter release, and neuroprotection.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c28-24(25-18-23-9-5-17-29-23)21-8-4-13-27(19-21)22-11-15-26(16-12-22)14-10-20-6-2-1-3-7-20/h1-3,5-7,9,17,21-22H,4,8,10-16,18-19H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZKZXDYKDIVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide |
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